

penicillic acid chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Penicillic acid*

Cat. No.: *B7814461*

[Get Quote](#)

Penicillic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin produced by various species of *Aspergillus* and *Penicillium* fungi, has garnered significant scientific interest due to its diverse biological activities.^[1] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of **penicillic acid**. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, toxicology, and drug development. This document includes detailed experimental protocols for the isolation, characterization, and biological evaluation of **penicillic acid**, alongside visualizations of its biosynthetic pathway and an experimental workflow for its analysis.

Chemical Structure and Identification

Penicillic acid is a polyketide-derived mycotoxin.^[2] It exists in tautomeric equilibrium between a γ -hydroxylactone form and an open-chain keto acid form.^[3]

IUPAC Name: (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid^[4]

Chemical Formula: $C_8H_{10}O_4$ ^[2]

Canonical SMILES: CC(=C)C(=O)C(=CC(=O)O)OC

InChI: InChI=1S/C8H10O4/c1-5(2)8(11)6(12-3)4-7(9)10/h4H,1H2,2-3H3,(H,9,10)/b6-4-[4]

CAS Registry Number: 90-65-3[4]

Physicochemical Properties

A summary of the key physicochemical properties of **penicillic acid** is presented in the table below for easy reference and comparison.

Property	Value	References
Molecular Weight	170.16 g/mol	[1][3]
Melting Point	83-87 °C	[3][4]
Boiling Point	219.79 °C (estimated)	[4]
Solubility	Moderately soluble in cold water (2 g/100 ml); freely soluble in hot water, alcohol, ether, benzene, and chloroform; slightly soluble in hot petroleum ether; practically insoluble in pentane-hexane.	[3]
UV Maximum (λ _{max})	~220 nm	[3]
XLogP3	0.9	[1]

Biosynthesis of Penicillic Acid

The biosynthesis of **penicillic acid** involves a series of enzymatic reactions, starting from acetyl-CoA and malonyl-CoA. A proposed biosynthetic pathway is illustrated below. The pathway involves a nonreducing polyketide synthase (NR-PKS), a flavin-containing monooxygenase (FMO), an O-methyltransferase (OMeT), and a short-chain reductase (SDR). [5]



[Click to download full resolution via product page](#)

Proposed biosynthetic pathway of **penicillic acid**.

Biological Activities and Mechanism of Action

Penicillic acid exhibits a broad range of biological activities, including antibacterial, antifungal, and cytotoxic effects.[1][6] Its mechanisms of action are multifaceted and involve interactions with various cellular targets.

Antibacterial Activity and Quorum Sensing Inhibition

Penicillic acid is active against both Gram-positive and Gram-negative bacteria.[4] A key mechanism of its antibacterial action is the inhibition of quorum sensing, a cell-to-cell communication process that bacteria use to coordinate gene expression and virulence.[4]

Penicillic acid has been shown to repress the expression of various virulence factors and other quorum sensing-regulated genes in *Pseudomonas aeruginosa*. [4]

Cytotoxicity and Apoptosis Induction

Penicillic acid demonstrates cytotoxic effects against various cancer cell lines.[7] One of its mechanisms involves the modulation of apoptosis. It has been reported to inhibit Fas-mediated apoptosis by targeting the activity of caspase-8 in the death-inducing signaling complex (DISC). [4][8]

Ion Channel Modulation

Studies on isolated frog hearts have indicated that **penicillic acid** can inhibit the entry of Na⁺, K⁺, and Ca²⁺ ions into cardiac tissue, leading to the arrest of heart action.[1] This suggests that **penicillic acid** may act as an ion channel blocker.

Interaction with Thiols

The α,β -unsaturated lactone structure of **penicillic acid** is reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione.[1] This

covalent modification of proteins can lead to enzyme inhibition and disruption of cellular functions. For instance, it has been shown to inhibit pancreatic carboxypeptidase A.^[1]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of **penicillic acid**.

Isolation and Purification of Penicillic Acid from Fungal Culture

This protocol describes the extraction and purification of **penicillic acid** from a liquid culture of a producing fungal strain, such as *Penicillium cyclopium*.

Materials:

- Fungal culture broth
- Ethyl acetate
- Hydrochloric acid (HCl)
- Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)
- Rotary evaporator
- Separatory funnel
- Glassware

Procedure:

- Extraction:
 1. Separate the fungal mycelium from the culture broth by filtration.
 2. Acidify the filtrate to a pH of 2-3 with HCl.
 3. Extract the acidified filtrate three times with equal volumes of ethyl acetate in a separatory funnel.
 4. Combine the organic extracts and wash with a saturated NaHCO_3 solution, followed by brine.
 5. Dry the ethyl acetate extract over anhydrous Na_2SO_4 and filter.
 6. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- Purification by Column Chromatography:
 1. Prepare a silica gel column packed in hexane.
 2. Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane/ethyl acetate mixture) and load it onto the column.
 3. Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
 4. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing **penicillic acid**.
 5. Combine the pure fractions and evaporate the solvent to yield purified **penicillic acid**.

Characterization of Penicillic Acid

The structure and purity of the isolated **penicillic acid** can be confirmed using various spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- **^1H NMR:** Acquire the proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
- **^{13}C NMR:** Acquire the carbon-13 NMR spectrum to determine the number and types of carbon atoms in the molecule.
- **2D NMR (COSY, HSQC, HMBC):** Perform two-dimensional NMR experiments to establish the connectivity between protons and carbons and confirm the overall structure.

2. Mass Spectrometry (MS):

- **Technique:** Use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
 - **Analysis:** Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to further support the structural assignment.
- [9]

3. Infrared (IR) Spectroscopy:

- **Sample Preparation:** Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
- **Analysis:** Acquire the IR spectrum to identify characteristic functional groups, such as C=O (carbonyl), O-H (hydroxyl), and C=C (alkene) stretching vibrations.

Biological Activity Assays

1. Antibacterial Susceptibility Testing (Broth Microdilution Method):

- **Materials:** 96-well microtiter plates, bacterial strains (e.g., *Escherichia coli*, *Staphylococcus aureus*), Mueller-Hinton broth (MHB), **penicillic acid** stock solution, positive control antibiotic.
- **Procedure:**

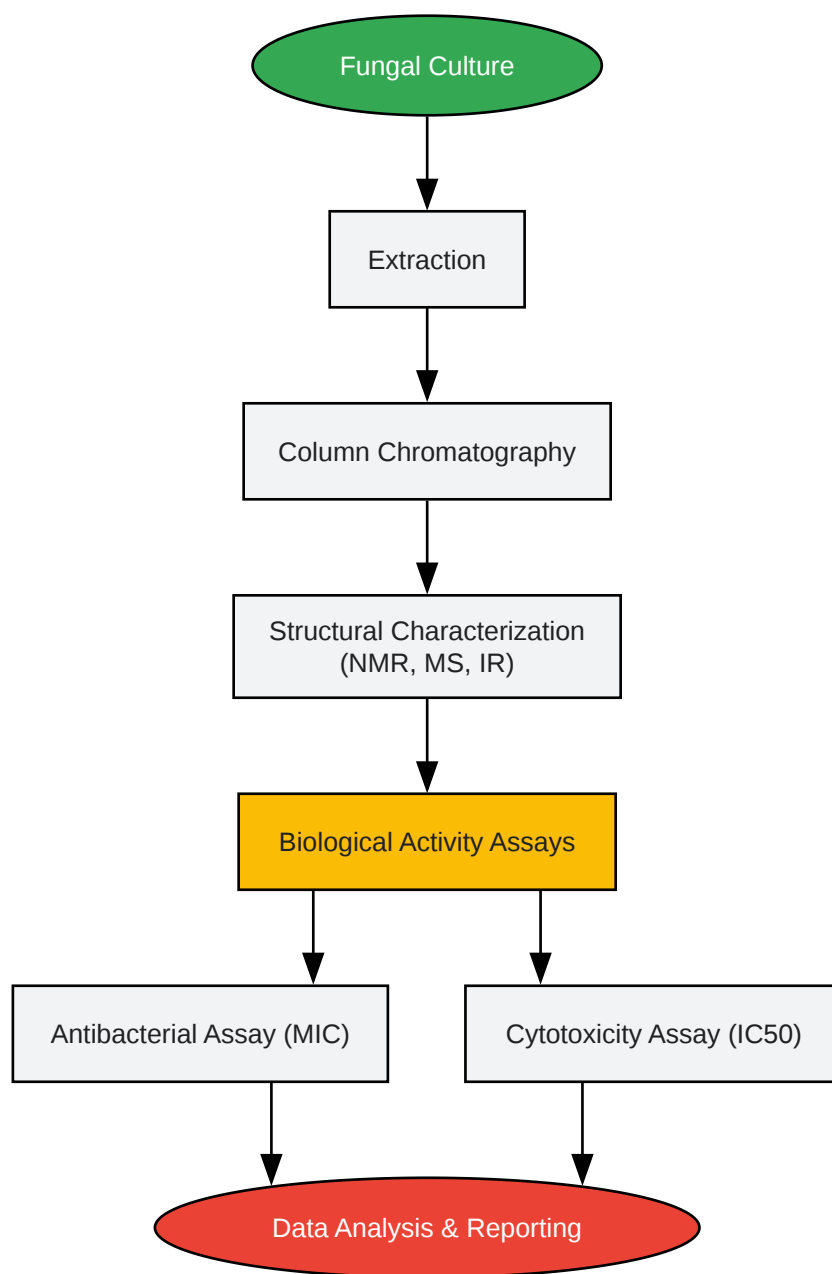
- Prepare serial two-fold dilutions of **penicillic acid** in MHB in the wells of a 96-well plate.
- Inoculate each well with a standardized bacterial suspension (approximately 5×10^5 CFU/mL).
- Include positive (bacteria and media) and negative (media only) controls.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of **penicillic acid** that completely inhibits visible bacterial growth.

2. Cytotoxicity Assay (MTT Assay):

- Materials: Human cancer cell line (e.g., HeLa), Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
- Procedure:
 - Seed cells into a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **penicillic acid** for 24-48 hours.
 - Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
 - Solubilize the formazan crystals with DMSO.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the isolation, characterization, and biological testing of **penicillic acid**.



[Click to download full resolution via product page](#)

Workflow for **penicillic acid** analysis.

Conclusion

Penicillic acid remains a molecule of significant interest due to its diverse chemical and biological properties. This technical guide has provided a comprehensive overview of its structure, properties, biosynthesis, and mechanisms of action. The detailed experimental protocols and workflows are intended to facilitate further research into this intriguing mycotoxin.

and its potential applications in various scientific fields. As with any biologically active compound, appropriate safety precautions should be taken when handling **penicillic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Penicillic Acid | C₈H₁₀O₄ | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Penicillic acid - Wikipedia [en.wikipedia.org]
- 3. Penicillic Acid [drugfuture.com]
- 4. PENICILLIC ACID CAS#: 90-65-3 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [penicillic acid chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7814461#penicillic-acid-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com